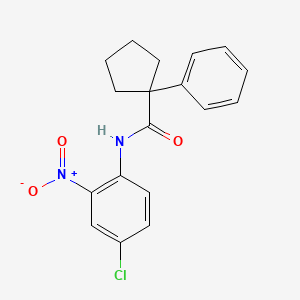

N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide" is not directly mentioned in the provided papers. However, the papers do discuss various nitrophenyl formamide derivatives, which are structurally related to the compound . These derivatives are of interest due to their biological activities, such as antidiabetic, antimicrobial, and potential carcinogenic effects .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection of amino groups, nitration, and subsequent acylative cleavage to yield the desired formamide derivatives. For instance, the synthesis of chloramphenicol, a formamide derivative, involves protecting an amino group as a formamido derivative, followed by nitration and acylative cleavage . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure and conformational preferences of related compounds have been characterized using techniques such as X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy . These studies reveal different polymorphic forms and provide insights into the stability and conformational dynamics of the molecules.

Chemical Reactions Analysis

The reactivity of related formamide compounds has been explored, with some undergoing complex condensation reactions with alkylamines to yield products with diazepinoindole fragments . The chemical behavior of "this compound" could be inferred from these reactions, suggesting potential routes for further functionalization or transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing a broad spectrum of activity against various microorganisms . The thermal stability and phase transitions of polymorphic forms have also been characterized, providing information on the thermodynamic stability of these compounds . These properties are crucial for understanding the behavior of "this compound" in different environments and its potential as a pharmaceutical agent.

科学的研究の応用

Organic Synthesis and Chemical Properties

Formamide derivatives are crucial in organic synthesis, serving as intermediates in the preparation of various chemical compounds. For instance, formamides have been used as green solvents in the synthesis of organic compounds due to their chemical stability, non-toxicity, and non-corrosiveness. They are compatible with aliphatic and aromatic hydrocarbons, enhancing the dissolution and reducing the volatility of aromatic compounds. This property is beneficial for synthesizing heterocyclic compounds under optimized conditions, yielding high products (Ghasemi, 2018).

Medicinal Chemistry and Drug Development

In medicinal chemistry, formamide derivatives have been explored for their potential biological activities. For example, derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide were synthesized and evaluated for their antidiabetic and antimicrobial potentials. Specific compounds within this class showed potent inhibitory activity against α-glucosidase and α-amylase enzymes, indicating their potential as antidiabetic agents. Furthermore, some derivatives displayed significant antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents (Thakal, Singh, & Singh, 2020).

Safety and Hazards

作用機序

Target of Action

The targets of a compound depend on its chemical structure and properties. Typically, compounds interact with proteins, enzymes, or receptors in the body. These interactions can inhibit or enhance the function of the target, leading to various biological effects .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, leading to a change in its activity. The compound could act as an inhibitor, blocking the function of the target, or as an activator, enhancing its function .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could affect the production of certain metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can affect its pharmacokinetics .

Result of Action

The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to effects on the whole organism .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

特性

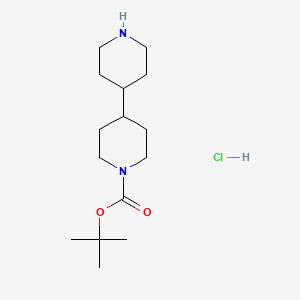

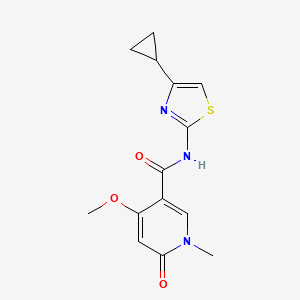

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-14-8-9-15(16(12-14)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFVNXSXVCHKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527980.png)

![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)